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molecular formula C14H11FO3 B1467779 3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde CAS No. 927911-31-7

3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde

Cat. No. B1467779
M. Wt: 246.23 g/mol
InChI Key: QAHGUHISNCAZOX-UHFFFAOYSA-N
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Patent
US08124617B2

Procedure details

To a clean, dry 1L flask were added 3,5-dihydroxy benzaldehyde (10 g, 70.9 mmole, 1 eq) and anhydrous DMF (70.9 mL). The mixture was cooled to −70° C. in dry ice/acetone bath while stirring under nitrogen gas. A solution of 1 M tert-butoxide in tert-butanol (70.9 mL) was slowly added drop-wise over 30 min. to the solution while the mixture was allowed to warm to −30° C. The mixture was stirred for ten minutes, then 2-fluorobenzylbromide (13.7 g, 70.9 mmole, 1 eq) was added over 10 min at −30° C. The mixture was stirred at −10° C. for one hour prior to warming to room temperature. The mixture was quenched with 200 mL of saturated ammonium chloride solution. This is an exothermic reaction and the mixture warmed to 45° C. The mixture was filtered by suction onto a 150 mL coarse fritted buchner funnel. The filtrate was added to the material on the funnel. The solid is dried and is a tan to off-white solid (13.0 g, 74.4% yield) of a 1:1 mixture of desired mono-adduct (217a) to undesired bis-adduct (217b). Recrystallization of this material from 1-butanol yields clean product (217a) in the filtrate. Alternatively, flash chromatography can be used to obtain pure product. A white solid (5.2 g, 30% overall yield), was obtained of the desired product (217a). 1H NMR (400 MHz, CDCl3) δ ppm 10.04 (s, 1H), 9.87 (s, 1H), 7.56 (dt, 1H, J=2, 8 Hz), 7.41 (m, 1H), 7.25 (dq, 2H, J=2,8 Hz), 7.04 (dd, 1H, J=1.1, 2.4 Hz), 6.92 (dd, 1H, J=1.1, 2.4 Hz), 6.72 (t, 1H, J=2.3 Hz), 5.17 (s, 2H); Calc'd for C14H11FO3(M+H+)=247; Found 247.
[Compound]
Name
( 217a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 217b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
70.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
70.9 mL
Type
solvent
Reaction Step Six
Name
Yield
74.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].CN(C=O)C.CC(C)([O-])C.[F:21][C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH2:24]Br>C(=O)=O.CC(C)=O.C(O)(C)(C)C>[F:21][C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH2:24][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6] |f:4.5|

Inputs

Step One
Name
( 217a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 217b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Name
Quantity
70.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C
Step Four
Name
Quantity
13.7 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Step Five
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C
Step Six
Name
Quantity
70.9 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
while stirring under nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
To a clean, dry 1L flask
CUSTOM
Type
CUSTOM
Details
over 30 min.
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for ten minutes
STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warming to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 200 mL of saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 45° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered by suction onto a 150 mL coarse fritted buchner funnel
ADDITION
Type
ADDITION
Details
The filtrate was added to the material on the funnel
CUSTOM
Type
CUSTOM
Details
The solid is dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(COC=2C=C(C=O)C=C(C2)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 74.4%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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